Seridopidine

Description

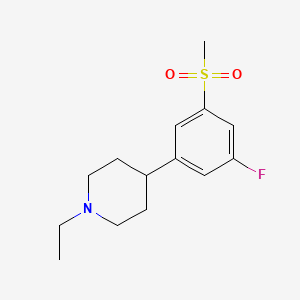

Structure

2D Structure

3D Structure

Properties

CAS No. |

883631-51-4 |

|---|---|

Molecular Formula |

C14H20FNO2S |

Molecular Weight |

285.38 g/mol |

IUPAC Name |

1-ethyl-4-(3-fluoro-5-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C14H20FNO2S/c1-3-16-6-4-11(5-7-16)12-8-13(15)10-14(9-12)19(2,17)18/h8-11H,3-7H2,1-2H3 |

InChI Key |

PHRDGRSMZPOCAB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |

Appearance |

Solid powder |

Other CAS No. |

883631-51-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACR343; ACR-343; ACR 343; Seridopidine |

Origin of Product |

United States |

Foundational & Exploratory

Pridopidine's Mechanism of Action in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine is a first-in-class, orally bioavailable small molecule under investigation for the treatment of neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Initially characterized as a dopamine D2 receptor (D2R) antagonist, recent research has illuminated its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] S1R is an intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling and homeostasis.[1][3] Pridopidine's neuroprotective effects are primarily mediated through the activation of S1R, leading to the modulation of several key cellular pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of pridopidine's core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Sigma-1 Receptor Agonism

Pridopidine exhibits a significantly higher affinity for the S1R compared to the D2R, which is now considered its principal therapeutic target.

Binding Affinities

| Receptor | Binding Affinity (Ki) | Species/System | Reference(s) |

| Sigma-1 Receptor (S1R) | 7.1 nM | HEK293 cells, Rat striatal membranes | |

| ~70-80 nM | Rat | ||

| 69.7 nM | Rat | ||

| Dopamine D2 Receptor (D2R) | ~7-8 µM (100-fold lower than S1R) | Rat | |

| Ki (low) = 17.5 µM; Ki (high) = 7.5 µM |

Table 1: Binding Affinities of Pridopidine for S1R and D2R.

Downstream Signaling Pathways and Neuroprotective Effects

Activation of S1R by pridopidine initiates a cascade of downstream signaling events that collectively contribute to its neuroprotective profile. These include the upregulation of neurotrophic factors, enhancement of mitochondrial function, and mitigation of cellular stress.

Upregulation of the BDNF Pathway

Pridopidine robustly upregulates the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, plasticity, and function. This effect is S1R-dependent.

Enhancement of Mitochondrial Function

Pridopidine improves mitochondrial function by enhancing mitochondrial respiration, increasing ATP production, and reducing oxidative stress.

Mitigation of Endoplasmic Reticulum (ER) Stress

Pridopidine alleviates ER stress, a key pathological feature of many neurodegenerative diseases, by modulating the Unfolded Protein Response (UPR).

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

| Parameter | Model System | Treatment | Result | Reference(s) |

| BDNF Pathway | Rat Striatum (in vivo) | Pridopidine | Upregulation of BDNF pathway (p=1.73E-10) | |

| Rat Neuroblastoma Cells | Pridopidine | Increased BDNF secretion (S1R-dependent) | ||

| Mitochondrial Respiration (OCR) | YAC128 HD Mouse Neurons | 1 µM Pridopidine | Enhanced maximal respiration (p=0.0061) | |

| YAC128 HD Mouse Neurons | 5 µM Pridopidine | Enhanced maximal respiration (p=0.002) | ||

| Wild-type Mouse Neurons | 1 µM Pridopidine | Enhanced basal respiration (p=0.0058) | ||

| Wild-type Mouse Neurons | 5 µM Pridopidine | Enhanced basal respiration (p=0.0016) | ||

| ATP Production | YAC128 HD Mouse Neurons | 5 µM Pridopidine | Increased ATP production (p=0.0358) | |

| Wild-type Mouse Neurons | 5 µM Pridopidine | Increased ATP production (p=0.02) | ||

| ER Stress | Cellular HD Models | Pridopidine (nanomolar concentrations) | Significant amelioration of mHtt-induced ER stress |

Table 2: Summary of Quantitative Preclinical Data for Pridopidine.

Clinical Trial Data

| Clinical Trial | Indication | Primary Endpoint | Result | Key Secondary/Subgroup Analysis | Reference(s) |

| PROOF-HD (Phase 3) | Huntington's Disease | Change in Total Functional Capacity (TFC) | Not met | In patients not on antidopaminergic medications, significant improvement in cUHDRS at week 52 (Δ0.43, p=0.04) | |

| HEALEY ALS (Phase 2) | ALS | Change in ALSFRS-R Total Score | Not met | In early, rapidly progressing patients, pridopidine slowed disease progression by 32% (p=0.03) and respiratory decline by 62% (p=0.03) at 24 weeks. |

Table 3: Summary of Key Quantitative Clinical Trial Data for Pridopidine.

Detailed Experimental Protocols

Western Blotting for BDNF

This protocol is adapted for the detection of BDNF in brain tissue lysates.

-

Tissue Lysis: Homogenize brain tissue in an acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0) supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BDNF (e.g., rabbit anti-BDNF, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and image the blot.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for BDNF Pathway Genes

This protocol outlines the steps for quantifying the expression of BDNF pathway-related genes (e.g., EGR1, FOS, ARC).

-

RNA Extraction: Isolate total RNA from cultured cells or brain tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure mitochondrial membrane potential in live neurons.

-

Cell Culture: Plate neurons on glass-bottom dishes suitable for fluorescence microscopy.

-

TMRM Loading: Incubate the cells with 20-100 nM TMRM in culture medium for 30-45 minutes at 37°C in the dark.

-

Imaging: Acquire baseline fluorescence images using a fluorescence microscope with a TRITC filter set (excitation ~548 nm, emission ~574 nm).

-

Depolarization (Control): Add a mitochondrial uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to a final concentration of 1-5 µM to induce complete mitochondrial depolarization and acquire post-treatment images.

-

Data Analysis: Measure the fluorescence intensity in regions of interest corresponding to mitochondria before and after FCCP treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol details the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cultured neurons.

-

Cell Seeding: Seed neurons in a Seahorse XF culture microplate at an appropriate density and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

-

Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each injection.

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The primary mechanism of action of pridopidine in the context of neurodegeneration is its selective agonism of the Sigma-1 Receptor. This interaction triggers a multifaceted neuroprotective response, including the enhancement of BDNF signaling, restoration of mitochondrial function, and attenuation of ER stress. The preclinical and clinical data, though still evolving, provide a strong rationale for the continued development of pridopidine as a potential therapeutic agent for devastating neurodegenerative diseases like Huntington's disease and ALS. The experimental protocols detailed herein provide a framework for the continued investigation of pridopidine and other S1R modulators in the field of neurodegeneration research.

References

- 1. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pridopidine's Engagement of Neuronal Survival Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine is an investigational small molecule that exhibits a profound neuroprotective profile through its high-affinity agonism of the Sigma-1 Receptor (S1R).[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which pridopidine promotes neuronal survival. We will dissect the signaling cascades initiated by pridopidine's interaction with the S1R, focusing on the downstream modulation of critical neurotrophic factor pathways, the attenuation of cellular stress, and the enhancement of mitochondrial function. This document synthesizes quantitative data from key preclinical and clinical studies into comparative tables, offers detailed experimental protocols for the cited methodologies, and presents visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction: Pridopidine and the Sigma-1 Receptor

Pridopidine was initially investigated as a dopamine stabilizer; however, subsequent research revealed its high affinity for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] This interaction is now considered central to its mechanism of action. The S1R is a ligand-operated chaperone that plays a crucial role in cellular homeostasis and survival by modulating a variety of signaling pathways. Pridopidine's agonistic activity at the S1R initiates a cascade of events that collectively contribute to its neuroprotective effects observed in models of neurodegenerative diseases such as Huntington's disease (HD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[3][4]

Core Mechanism of Action: S1R-Mediated Neuroprotection

Pridopidine's binding to the S1R triggers a conformational change in the receptor, allowing it to interact with and modulate the function of various client proteins. This interaction leads to the activation of several key neuronal survival pathways.

Upregulation of Neurotrophic Factor Signaling

A cornerstone of pridopidine's neuroprotective action is its ability to enhance the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

-

BDNF Pathway Activation: Pridopidine treatment has been shown to upregulate the transcription of genes downstream of the BDNF receptor, TrkB. This includes immediate early genes such as Egr1, Fos, and Arc, which are involved in synaptic plasticity and neuronal survival.

-

Akt and ERK Signaling: The BDNF/TrkB pathway is known to activate two major pro-survival signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/ERK pathway. Pridopidine has been demonstrated to increase the phosphorylation and activation of ERK, promoting cell survival and plasticity. While the direct effect on Akt phosphorylation appears to be context-dependent, the overall upregulation of the PI3K/Akt pathway has been observed.

References

- 1. Real-time imaging of Huntingtin aggregates diverting target search and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vjneurology.com [vjneurology.com]

Molecular Targets of Pridopidine Beyond the Sigma-1 Receptor

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Pridopidine is an investigational small molecule developed for neurodegenerative diseases, most notably Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS). While its primary and most potent pharmacological effect at clinically relevant doses is the selective activation of the Sigma-1 Receptor (S1R), its development history and preclinical characterization have revealed interactions with several other molecular targets.[1][2] Initially investigated as a "dopamine stabilizer," pridopidine possesses a distinct profile of lower-affinity interactions, primarily with dopamine, serotonin, and adrenergic receptors.[3] This guide provides a comprehensive technical overview of these non-S1R targets, presenting quantitative binding data, detailing the experimental protocols used for their characterization, and illustrating the associated signaling pathways. Understanding this broader pharmacological profile is critical for a complete comprehension of pridopidine's mechanism of action and its dose-dependent effects.

Dopamine D2 and D3 Receptors: The Original Target

Pridopidine was first conceptualized as a dopamine stabilizer, with the Dopamine D2 Receptor (D2R) postulated as its primary target.[3][4] It exhibits low micromolar affinity for D2 and D3 receptors, acting as a competitive antagonist with a fast dissociation rate. This characteristic is thought to underlie its state-dependent modulation of dopamine-dependent motor functions—inhibiting hyperactive states and stimulating hypoactive ones without inducing catalepsy, a common side effect of potent D2R antagonists.

Quantitative Data: Binding Affinity and Receptor Occupancy

In vitro binding studies have quantified pridopidine's affinity for D2/D3 receptors. However, in vivo positron emission tomography (PET) imaging in both rats and humans has been crucial in contextualizing this affinity. These studies reveal that at clinically therapeutic doses (e.g., 45 mg twice daily), pridopidine achieves near-complete S1R occupancy (>90%) while showing negligible occupancy of D2/D3 receptors (~3%). Significant D2R occupancy is only observed at doses many folds higher than those used therapeutically.

Table 1: Pridopidine Binding Affinity at Dopaminergic and Other Receptors

| Receptor Target | Binding Affinity (Kᵢ) | Species/System | Reference(s) |

|---|---|---|---|

| Dopamine D2 | ~7.5 µM (high affinity state) | Rat | |

| ~17.5 µM (low affinity state) | Rat | ||

| Dopamine D3 | ~0.24 µM | HEK293 cells | |

| Adrenergic α2A | ~20 µM | Not Specified | |

| Adrenergic α2C | ~2.3 µM | Not Specified | |

| Serotonin 5-HT1A | ~3.1 µM | Not Specified | |

| Serotonin 5-HT2A | ~15 µM | Not Specified | |

| Histamine H3 | ~7.2 µM | Not Specified |

For comparison, pridopidine's affinity for the Sigma-1 Receptor is significantly higher, with a Kᵢ reported between 70-80 nM.

Table 2: In Vivo Receptor Occupancy of Pridopidine in Humans

| Receptor Target | Dose (single oral) | Occupancy (%) | Method | Reference(s) |

|---|---|---|---|---|

| Dopamine D2/D3 | 90 mg | ~3% | [18F]fallypride PET | |

| Sigma-1 | 90 mg | ~91% | [18F]fluspidine PET |

| Sigma-1 | 22.5 mg | ~87% | [18F]fluspidine PET | |

Mechanism of Action at the D2 Receptor

Pridopidine acts as a D2R antagonist. In the cortico-striatal network, dopamine modulates the activity of medium spiny neurons (MSNs) in two key pathways: the direct and indirect pathways. The indirect pathway, which expresses D2 receptors, acts as a "brake" on motor activity. By antagonizing D2 receptors on these MSNs, pridopidine reduces dopamine's inhibitory influence, thereby strengthening the output of the indirect pathway. This mechanism is proposed to help suppress involuntary movements, such as chorea in HD. Furthermore, D2R antagonism leads to a feedback-driven increase in dopamine synthesis and release in the striatum and prefrontal cortex, which can indirectly stimulate D1 receptors in the direct pathway, potentially improving voluntary motor control.

Experimental Protocols

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Preparation: Cell membranes expressing the receptor of interest (e.g., human D2R expressed in CHO cells) are prepared.

-

Competition Assay: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2R) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (pridopidine).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of pridopidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

PET studies measure how much of a specific receptor is bound by a drug in the living brain.

-

Subject Preparation: Healthy volunteers or patients receive a baseline PET scan.

-

Radiotracer Injection: A radioactive tracer that binds specifically to the target receptor (e.g., [¹⁸F]fallypride for D2/D3 receptors) is injected intravenously.

-

Baseline Scan: The subject's head is placed in the PET scanner, and the distribution and binding of the radiotracer in the brain are measured over time.

-

Drug Administration: On a separate day, the subject is given a single oral dose of pridopidine.

-

Post-Dose Scan: After a set time (e.g., 2 hours post-dose), the radiotracer is injected again, and a second PET scan is performed to measure its binding in the presence of pridopidine.

-

Data Analysis: The binding potential of the radiotracer is calculated for both scans. The percentage of receptor occupancy is determined by the reduction in radiotracer binding in the post-dose scan compared to the baseline scan, often using methods like the Lassen plot.

Other Monoaminergic and Histaminergic Receptors

Beyond the dopamine system, pridopidine has demonstrated weak, micromolar-range affinity for several other G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and histaminergic receptors. While these interactions are significantly weaker than its binding to S1R and are not expected to be a primary mechanism at therapeutic doses, they may contribute to the broader pharmacological profile at higher concentrations. For instance, in vivo microdialysis studies have shown that pridopidine can increase levels of noradrenaline, which could be related to its interaction with adrenergic receptors.

Indirect Downstream Effects

The antagonism of D2 receptors by pridopidine can trigger downstream consequences that are not directly mediated by the drug itself. The most notable is the indirect activation of pathways associated with the Dopamine D1 Receptor (D1R).

By blocking the D2R autoreceptors, pridopidine increases the synaptic availability of dopamine. This elevated dopamine level can then act on D1 receptors located on MSNs of the direct pathway, which facilitates voluntary movement. Gene expression studies have confirmed that pridopidine treatment upregulates genes known to be downstream of D1R activation. This effect is considered an indirect consequence of D2R antagonism rather than direct binding to D1R.

Conclusion

While the Sigma-1 Receptor is unequivocally the primary, high-affinity molecular target of pridopidine responsible for its neuroprotective effects at clinically tested doses, the compound possesses a broader, lower-affinity binding profile. Its interactions with dopamine D2/D3, adrenergic, serotonergic, and histamine receptors are well-documented, though PET imaging confirms these are not significantly engaged at therapeutic concentrations. The historical classification of pridopidine as a "dopamine stabilizer" stems from its antagonist activity at the D2 receptor, a mechanism that likely contributes to its pharmacological effects only at supratherapeutic doses. For drug development professionals, this detailed understanding clarifies pridopidine's dose-response relationship and reinforces that its dominant therapeutic mechanism is mediated by S1R agonism, while its effects on other monoaminergic systems are secondary and of low potency.

References

- 1. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prilenia.com [prilenia.com]

- 3. dovepress.com [dovepress.com]

- 4. Pridopidine for the Improvement of Motor Function in Patients With Huntington's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Pridopidine: A Sigma-1 Receptor Agonist for Huntington's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pridopidine is a small molecule in development for the treatment of Huntington's disease (HD). Originally investigated as a dopamine stabilizer, a growing body of preclinical evidence has redefined its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates critical cellular pathways frequently impaired in neurodegenerative disorders.[2][3] This guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of pridopidine in various HD models, with a focus on its neuroprotective effects. It details the experimental protocols used to assess its efficacy and presents quantitative data in a structured format for ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism and the methodologies employed in its preclinical evaluation.

Mechanism of Action: Beyond Dopamine Stabilization

While pridopidine exhibits low affinity for the dopamine D2 receptor, its therapeutic effects in preclinical HD models are now largely attributed to its high-affinity binding to and activation of the S1R.[1] Activation of S1R by pridopidine initiates a cascade of neuroprotective effects by modulating several key cellular pathways that are dysfunctional in Huntington's disease.

Core Signaling Pathways

Pridopidine's engagement with the S1R leads to the upregulation of pro-survival pathways, enhancement of mitochondrial function, and reduction of cellular stress.

Preclinical Models in Huntington's Disease Research

The efficacy of pridopidine has been evaluated in a range of in vitro and in vivo models that recapitulate key pathological features of Huntington's disease.

-

In Vitro Models:

-

Mouse Primary Striatal and Cortical Neurons: Transfected with mutant huntingtin (mHtt) to induce toxicity.

-

HD Patient-Derived Induced Pluripotent Stem Cells (iPSCs): Differentiated into medium spiny neurons, providing a human-relevant disease model.

-

Brain-on-a-chip models: Reconstituted corticostriatal networks to study axonal transport.

-

-

In Vivo Models:

-

R6/2 Mouse Model: A transgenic fragment model exhibiting a rapid and aggressive HD-like phenotype.

-

YAC128 Mouse Model: A full-length human mHtt transgenic model with a slower disease progression.

-

Q175 Knock-in (KI) Mouse Model: A knock-in model expressing a chimeric mouse/human exon 1 with an expanded CAG repeat.

-

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of pridopidine in various HD models.

Table 1: In Vitro Neuroprotection

| Model System | Assay | Endpoint | Pridopidine Effect | EC50 | Reference |

| Mouse Primary Striatal & Cortical Neurons | Nuclear Condensation Assay | Reduction of mHtt-induced cell death | Protects against mHtt toxicity | Mid-nanomolar range | |

| HD Patient-Derived iPSCs | - | Neuronal Survival | Protects against mHtt toxicity | - |

Table 2: In Vivo Motor Function

| Mouse Model | Behavioral Test | Treatment Paradigm | Key Findings | Reference |

| R6/2 | Open Field & Horizontal Ladder | Chronic administration | Improved motor performance | |

| YAC128 | Accelerating Rotarod | Early treatment (pre-symptomatic) | Improved motor performance and learning | |

| YAC128 | Accelerating Rotarod | Late treatment (symptomatic) | No significant improvement in motor function |

Table 3: Cellular and Molecular Effects

| Model System | Parameter Measured | Pridopidine Effect | Reference |

| R6/2 Mouse Striatum | BDNF Levels | Increased expression | |

| R6/2 Mouse Striatum | DARPP-32 Levels | Increased expression | |

| R6/2 Mouse Striatum | mHtt Aggregate Size | Reduced size | |

| YAC128 Primary Neurons | Mitochondrial Function | Rescued mitochondrial dysfunction | |

| Cellular HD Models | ER Stress | Ameliorated mHtt-induced ER stress | |

| HD Brain-on-a-chip | BDNF Axonal Transport | Rescued reduced BDNF trafficking |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of pridopidine.

In Vitro Neuroprotection Assay in Primary Neurons

Protocol:

-

Primary Neuron Culture: Isolate striatal or cortical neurons from embryonic day 15-17 mouse embryos and culture them in appropriate media.

-

Transfection: At days in vitro (DIV) 5, co-transfect neurons with a plasmid expressing a fragment of the mutant huntingtin protein (e.g., Htt N586-82Q) and a green fluorescent protein (GFP) plasmid for visualization.

-

Treatment: Immediately after transfection, treat the neurons with varying concentrations of pridopidine or vehicle control.

-

Incubation: Incubate the treated neurons for 48 hours.

-

Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye such as Hoechst 33342 to visualize nuclear morphology.

-

Analysis: Acquire images using fluorescence microscopy and quantify the percentage of transfected (GFP-positive) cells with condensed, apoptotic nuclei.

In Vivo Motor Function Assessment in Mouse Models

Accelerating Rotarod Protocol (for YAC128 mice):

-

Apparatus: Use an accelerating rotarod apparatus.

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes before testing.

-

Training: Train mice on the rotarod for 3-4 consecutive days prior to the start of the treatment period. Each training session consists of 3 trials with a 15-20 minute inter-trial interval.

-

Testing:

-

Place the mouse on the rotating rod, which accelerates from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

-

Perform multiple trials per testing day and average the latency to fall.

-

-

Treatment: Administer pridopidine (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage or in the drinking water.

-

Longitudinal Assessment: Repeat the rotarod test at regular intervals (e.g., every 2 months) to assess the effect of chronic treatment on motor performance.

Mitochondrial Function Assays

Mitochondrial Respiration (Seahorse Assay):

-

Cell Plating: Plate primary neurons or iPSC-derived neurons in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with pridopidine or vehicle for a specified duration (e.g., 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the various parameters of mitochondrial respiration.

Endoplasmic Reticulum (ER) Stress Assay

Western Blot for ER Stress Markers:

-

Cell Culture and Treatment: Culture cells (e.g., mHtt-transfected cells) and treat with pridopidine or vehicle.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key ER stress markers, such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.

-

Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The preclinical evidence strongly supports the role of pridopidine as a neuroprotective agent in Huntington's disease models, primarily through the activation of the Sigma-1 Receptor. Its ability to modulate multiple downstream pathways, including the BDNF and AKT/PI3K pathways, enhance mitochondrial function, and reduce ER stress, provides a compelling rationale for its continued development. The data from a variety of in vitro and in vivo models consistently demonstrate its potential to mitigate key pathological features of HD.

Future preclinical research should continue to explore the full spectrum of S1R-mediated effects of pridopidine and investigate its potential in combination therapies. Further elucidation of the precise molecular interactions and downstream signaling events will provide a more comprehensive understanding of its therapeutic mechanism and may identify novel biomarkers to track treatment response. The robust preclinical data package for pridopidine provides a solid foundation for its ongoing clinical evaluation in patients with Huntington's disease.

References

The Neuroprotective Landscape of Pridopidine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridopidine, a selective and high-affinity Sigma-1 Receptor (S1R) agonist, has emerged as a promising neuroprotective agent in preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro evidence elucidating the mechanisms through which pridopidine exerts its protective effects on neurons. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document aims to serve as a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.

Pridopidine's primary molecular target is the S1R, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, with a binding affinity in the nanomolar range (Ki of approximately 70-80 nM).[1][3] This interaction is critical for its neuroprotective actions, which are largely independent of its much lower affinity for the dopamine D2 receptor.[3] Through S1R activation, pridopidine modulates a cascade of downstream cellular processes that are often dysfunctional in neurodegenerative conditions such as Huntington's disease (HD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease. These processes include the enhancement of neurotrophic factor signaling, restoration of mitochondrial function, mitigation of ER stress, and normalization of calcium homeostasis.

I. Modulation of Neuronal Structure and Survival

Pridopidine has demonstrated robust effects on neuronal integrity and survival in various in vitro models of neurodegeneration. A key mechanism is the rescue of dendritic spine density, a crucial factor for synaptic plasticity, and the protection against mutant huntingtin (mHtt)-induced toxicity.

Quantitative Data on Neuroprotection

| Experimental Model | Pridopidine Concentration | Observed Effect | Percentage Change | Reference |

| YAC128 MSN Corticostriatal Co-cultures | 100 nM | Rescue of dendritic spine density | ~60% increase vs. YAC128 control | |

| YAC128 MSN Corticostriatal Co-cultures | 1 µM | Rescue of dendritic spine density | ~72% increase vs. YAC128 control | |

| Rat Primary Hippocampal Cultures | 70 nM | Increased dendritic spine density | ~25% increase vs. control | |

| Mutant Huntingtin-transfected Mouse Primary Cortical Neurons | Mid-nanomolar range (EC50) | Protection against mHtt-induced toxicity | - | |

| HD Patient-derived iPSCs | Not specified | Protection against toxicity | - | |

| NSC34 cells overexpressing G4C2 repeats | Not specified | Enhanced neuroprotection | ~12% increase |

Experimental Protocol: Dendritic Spine Density Analysis in Corticostriatal Co-cultures

This protocol is based on methodologies described for studying YAC128 HD mouse models.

-

Cell Culture: Cortical and striatal neurons are dissected from postnatal day 0-1 YAC128 and wild-type (WT) mouse pups. Cortical and striatal tissues are dissociated and plated onto poly-D-lysine coated coverslips in 24-well plates at a density of approximately 350 cells/mm² for cortical neurons and 1060 cells/mm² for medium spiny neurons (MSNs), achieving a 3:1 MSN to cortical neuron ratio. Cultures are maintained in Neurobasal A medium supplemented with B27 and L-glutamine.

-

Pridopidine Treatment: Starting on day in vitro (DIV) 21, co-cultures are treated with pridopidine (e.g., 100 nM or 1 µM) or vehicle control (DMSO in Neurobasal A media) for 16-48 hours.

-

Immunocytochemistry: Cultures are fixed with 4% paraformaldehyde and 4% sucrose in PBS. Neurons are permeabilized with 0.25% Triton X-100 and blocked with 5% BSA. MSNs are specifically identified by immunostaining with an antibody against DARPP-32, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Imaging and Analysis: Z-stack images of DARPP-32-positive MSNs are acquired using a confocal microscope with a 63x objective. Dendritic spine density is quantified automatically using software such as NeuronStudio, with manual correction. Spine density is expressed as the number of spines per 10 µm of dendritic length.

II. Regulation of Pro-Survival Signaling Pathways

Pridopidine's neuroprotective effects are mediated by the activation of key intracellular signaling cascades that promote cell survival and plasticity. The primary hub for these effects is the S1R, which, upon activation by pridopidine, initiates downstream signaling through pathways involving Brain-Derived Neurotrophic Factor (BDNF), AKT, and Extracellular signal-regulated kinase (ERK).

S1R-Mediated BDNF Release and Downstream Signaling

Pridopidine enhances the secretion of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic function. This effect is dependent on S1R activation, as it is blocked by S1R antagonists like NE-100. The increase in BDNF subsequently activates pro-survival pathways, including the PI3K/AKT and MAPK/ERK cascades.

Quantitative Data on Signaling Pathway Activation

| Experimental Model | Pridopidine Concentration | Pathway/Molecule | Observation | Fold Change | Reference |

| Corticostriatal networks from CAG140 mice | Not specified | Phospho-ERK (in post-synaptic striatum) | Increased phosphorylation | ~5-fold increase | |

| Mouse striatal-derived cells (STHdh111/111) | Not specified | Phospho-ERK1/2 | Increased phosphorylation | Not specified | |

| Corticostriatal networks from CAG140 mice | Not specified | BDNF Trafficking (Axonal Flux) | Restored BDNF axonal transport | ~2-fold increase |

Experimental Protocol: Western Blot for ERK Phosphorylation

This protocol is adapted from general methodologies for studying protein phosphorylation.

-

Cell Lysis: Following treatment with pridopidine or vehicle, neuronal cultures are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to t-ERK is calculated to determine the level of ERK activation.

III. Restoration of Mitochondrial and ER Function

A hallmark of many neurodegenerative diseases is the dysfunction of mitochondria and the endoplasmic reticulum. Pridopidine has been shown to ameliorate these cellular pathologies, primarily through its action on the S1R located at the mitochondria-associated ER membrane (MAM).

Enhancement of Mitochondrial Respiration and Integrity

Pridopidine improves mitochondrial health by enhancing respiration, restoring mitochondrial membrane potential, and promoting mitochondrial elongation and motility. It also re-establishes the crucial connectivity between the ER and mitochondria.

Quantitative Data on Mitochondrial Function

| Experimental Model | Pridopidine Concentration | Parameter | Observation | p-value | Reference |

| YAC128 Cortical/Striatal Neurons | 1 µM | Basal Respiration | Enhanced | p = 0.0058 | |

| YAC128 Cortical/Striatal Neurons | 5 µM | Basal Respiration | Enhanced | p = 0.0016 | |

| YAC128 Cortical/Striatal Neurons | 5 µM | ATP Production | Enhanced | p = 0.02 | |

| HD-NSCs (Human) | Not specified | Basal Respiration | Increased | p = 0.0043 | |

| HD-NSCs (Human) | Not specified | Maximal Respiration | Increased | p = 0.0177 | |

| YAC128 Striatal Neurons | 1 µM | Mitochondria-ER Contact Surface | Increased by 4.2% | p < 0.0001 |

Mitigation of ER Stress

In cellular models of Huntington's disease, pridopidine reduces ER stress induced by mutant huntingtin. It achieves this by modulating the unfolded protein response (UPR), particularly by reducing the phosphorylation of eIF2α, a key marker of ER stress.

Experimental Workflow: Mitochondrial Respiration Assay

This workflow describes the use of a Seahorse XF Analyzer to measure oxygen consumption rate (OCR).

IV. Normalization of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca²⁺) signaling is a common pathogenic feature in neurodegenerative diseases. Pridopidine, through S1R, helps restore normal Ca²⁺ homeostasis in neuronal models of HD. It achieves this by suppressing excessive ER Ca²⁺ release and reducing aberrant store-operated calcium (SOC) entry in dendritic spines. This normalization of Ca²⁺ levels is a key contributor to its synaptoprotective effects.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of pridopidine, acting primarily through the Sigma-1 Receptor. Its multifaceted mechanism of action—encompassing the stabilization of neuronal structures, activation of pro-survival signaling, restoration of mitochondrial and ER function, and normalization of calcium homeostasis—positions it as a compelling therapeutic candidate for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development efforts aimed at harnessing the neuroprotective properties of pridopidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

Pridopidine's Modulation of Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate for neurodegenerative disorders, notably Huntington's disease (HD) and Parkinson's disease (PD). A significant component of its neuroprotective mechanism is the modulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This technical guide provides an in-depth analysis of pridopidine's impact on BDNF, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) plays a crucial role in maintaining neuronal health, and its dysregulation is a hallmark of numerous neurodegenerative diseases.[1][2] Pridopidine's ability to enhance BDNF signaling presents a compelling avenue for therapeutic intervention. This document synthesizes the current understanding of how pridopidine, through its interaction with the Sigma-1 Receptor (S1R), upregulates BDNF expression and activity, thereby exerting its neuroprotective effects.

Quantitative Impact of Pridopidine on BDNF and Related Factors

Pridopidine has been shown to significantly increase the levels of BDNF and other neurotrophic factors in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Upregulation of Neurotrophic Factors by Pridopidine in a Mouse Model of Parkinson's Disease

| Brain Region | Neurotrophic Factor | Treatment Group | % Increase vs. Saline | p-value |

| Striatum | GDNF | Pridopidine (0.3 mg/kg) | + 37.6% | < 0.05 |

| Striatum | BDNF | Pridopidine (0.3 mg/kg) | + 80.8% | < 0.05 |

| Substantia Nigra (SN) | BDNF | Pridopidine (0.3 mg/kg) | + 88.5% | < 0.05 |

Data sourced from a study using a unilateral 6-hydroxydopamine (6-OHDA) lesion model of parkinsonism in mice.[3]

Table 2: Pridopidine's Effect on BDNF Trafficking and Synaptic Function in a Huntington's Disease Model

| Parameter | Effect of Pridopidine | Fold Change | p-value |

| BDNF flux | Restoration | ~2-fold | < 0.01 |

| Synaptic function (glutamate release) | Improvement | ~30% increase | < 0.0001 |

| Phospho-ERK (pro-survival factor) | Increase in post-synaptic striatal compartment | ~5-fold | < 0.01 |

Data from a study using a corticostriatal network model from CAG140 mice.[4]

Signaling Pathways of Pridopidine-Mediated BDNF Enhancement

Pridopidine's effect on BDNF is primarily mediated through the activation of the Sigma-1 Receptor (S1R), an endoplasmic reticulum (ER) chaperone protein.[1] This activation initiates a cascade of downstream signaling events that ultimately lead to increased BDNF gene expression, secretion, and enhanced neurotrophic support.

S1R-Mediated Upregulation of BDNF

Activation of S1R by pridopidine leads to the upregulation of the BDNF pathway. This effect is dependent on S1R, as the presence of an S1R antagonist, NE-100, abolishes the pridopidine-induced increase in BDNF secretion.

Caption: Pridopidine activates S1R to upregulate the BDNF pathway.

Downstream Pro-Survival Signaling

The increased BDNF resulting from pridopidine treatment subsequently activates its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for neuronal survival and plasticity.

Caption: BDNF-TrkB signaling activates pro-survival pathways.

Experimental Methodologies

The findings described in this guide are based on a variety of well-established experimental protocols. The following sections detail the methodologies used in key studies.

Animal Models

-

Huntington's Disease (HD) Models:

-

Q175 Knock-in (KI) Mice: These mice express a chimeric mouse/human exon 1 containing the expanded CAG repeat, recapitulating key features of HD pathology.

-

YAC128 Mice: These transgenic mice carry the full-length human huntingtin gene with 128 CAG repeats.

-

R6/2 Mice: This transgenic mouse model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.

-

-

Parkinson's Disease (PD) Model:

-

Unilateral 6-hydroxydopamine (6-OHDA) Lesion Model in Mice: This model involves the injection of the neurotoxin 6-OHDA into the striatum to induce a retrograde degeneration of dopaminergic neurons, mimicking PD pathology.

-

In Vitro Models

-

Rat Neuroblastoma Cells: Used to study the direct effects of pridopidine on BDNF secretion and the S1R-dependent mechanism.

-

"Disease-on-a-chip" Platform: A microfluidic device reconstituting the corticostriatal network from primary neurons of an HD mouse model (HdhCAG140/+) to investigate BDNF trafficking and synaptic function.

Molecular Biology and Biochemistry Techniques

-

Genome-wide Expression Profiling (RNAseq and Microarray): Utilized to assess the broad range of functional effects induced by chronic pridopidine treatment on gene expression in the rat striatum.

-

Quantitative PCR (qPCR): Employed to confirm the upregulation of specific BDNF pathway genes identified through genome-wide analyses.

-

Western Blotting: Used to measure the protein levels of BDNF, GDNF, and phosphorylated ERK1/2 in brain tissues.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Likely used for the quantification of secreted BDNF in cell culture media, although not explicitly detailed in all abstracts.

The general workflow for in vivo studies investigating pridopidine's effect on BDNF is illustrated below.

Caption: General workflow for in vivo pridopidine studies.

Conclusion

The evidence strongly indicates that pridopidine enhances BDNF signaling through a Sigma-1 Receptor-dependent mechanism. This action upregulates BDNF gene expression, increases BDNF protein levels and secretion, and activates downstream pro-survival pathways. These effects have been consistently demonstrated across various in vitro and in vivo models of neurodegeneration. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of pridopidine as a potential disease-modifying therapy for a range of neurological disorders. The continued investigation into the nuances of pridopidine's interaction with the S1R and its downstream consequences will be crucial in fully realizing its therapeutic potential.

References

- 1. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnnp.bmj.com [jnnp.bmj.com]

Methodological & Application

Pridopidine in Clinical Trials: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pridopidine's dosage, administration, and associated experimental protocols as investigated in clinical trials for Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).

Pridopidine is an orally administered small molecule that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] This receptor is highly expressed in the brain and spinal cord, where it modulates various cellular processes crucial for neuronal function and survival.[3][4] Clinical investigations have focused on its potential to address the unmet medical needs in neurodegenerative disorders.

Dosage and Administration in Key Clinical Trials

Pridopidine has been evaluated in multiple clinical trials for Huntington's Disease and ALS. The following tables summarize the dosage and administration strategies in prominent studies.

Huntington's Disease (HD)

| Trial Name | Phase | Dosage | Administration | Patient Population | Primary Endpoint |

| PROOF-HD | 3 | 45 mg | Twice daily, oral | Early-stage manifest HD[5] | Change in Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) |

| PRIDE-HD | 2 | 45 mg - 112.5 mg | Twice daily, oral | Huntington's Disease | Change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) |

| Open PRIDE-HD | - | 45 mg | Twice daily, oral | Huntington's Disease | Long-term safety and tolerability |

Amyotrophic Lateral Sclerosis (ALS)

| Trial Name | Phase | Dosage | Administration | Patient Population | Primary Endpoint |

| HEALEY ALS Platform Trial (Regimen D) | 2/3 | 45 mg | Twice daily, oral | Amyotrophic Lateral Sclerosis | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival |

| Expanded Access Protocol (EAP) | - | 45 mg | Twice daily, oral | Amyotrophic Lateral Sclerosis (for those ineligible for clinical trials) | Gather longer-term safety, biological, and clinical efficacy data |

Key Experimental Protocols

This section details the methodologies for key assessments utilized in Pridopidine clinical trials.

Assessment of Functional Capacity in Huntington's Disease

Protocol: Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC)

Objective: To assess the patient's functional capacity in five key areas of daily life. The scale ranges from 0 (total dependence) to 13 (normal function).

Methodology:

-

Occupation: The patient's ability to engage in their usual employment is assessed.

-

Finances: The patient's capacity to manage their financial affairs is evaluated.

-

Domestic Chores: The ability to perform household tasks is assessed.

-

Activities of Daily Living: The patient's independence in performing personal care activities is evaluated.

-

Care Level: The level of care required by the patient is determined.

Each item is scored by a trained clinician based on a structured interview with the patient and caregiver.

Assessment of Disease Progression in ALS

Protocol: ALS Functional Rating Scale-Revised (ALSFRS-R)

Objective: To measure the progression of disability in patients with ALS. The scale consists of 12 questions, each scored from 0 to 4, with a total possible score of 48.

Methodology:

A trained clinician assesses the patient's ability to perform specific tasks related to:

-

Bulbar Function: Speech, salivation, and swallowing.

-

Fine Motor Function: Handwriting and cutting food.

-

Gross Motor Function: Walking, climbing stairs, and turning in bed.

-

Respiratory Function: Dyspnea, orthopnea, and respiratory insufficiency.

Motor Function Assessment

Protocol: Q-Motor (Quantitative Motor) Assessment

Objective: To provide an objective and quantitative assessment of fine motor skills.

Methodology:

-

Equipment: Utilizes pre-calibrated force transducers and 3-dimensional position sensors.

-

Tasks: Patients perform specific motor tasks, such as finger tapping and hand pronation/supination.

-

Data Acquisition: The sensors capture data on the speed, force, and rhythm of the movements.

-

Analysis: The collected data is analyzed to provide objective measures of motor performance.

Speech Analysis

Protocol: Quantitative Speech Analysis

Objective: To objectively measure various aspects of speech production to detect and monitor changes in bulbar function.

Methodology:

-

Speech Tasks: Patients are asked to perform standardized speech tasks, such as reading a specific passage (e.g., the "Bamboo Passage") or rapidly repeating syllables (diadochokinesis).

-

Recording: High-quality audio recordings are captured in a controlled environment.

-

Acoustic Analysis: Specialized software is used to analyze various acoustic features, including:

-

Speaking Rate: The speed at which a person speaks.

-

Articulation Rate: The speed and precision of articulatory movements.

-

Phonation Time: The duration of voiced sounds.

-

-

Data Interpretation: Changes in these parameters can indicate a decline in bulbar motor function.

Biomarker Analysis

Protocol: Neurofilament Light Chain (NfL) Assay

Objective: To measure the concentration of Neurofilament Light Chain (NfL), a biomarker of neuro-axonal damage, in cerebrospinal fluid (CSF) or blood.

Methodology:

-

Sample Collection:

-

CSF: Collected via lumbar puncture.

-

Blood (Plasma or Serum): Collected via venipuncture.

-

-

Assay: The Single-Molecule Array (Simoa) technology is a commonly used highly sensitive method for quantifying NfL levels.

-

Data Analysis: NfL concentrations are measured and can be correlated with disease activity and progression. It's important to note that NfL is a non-specific marker of neuronal injury.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Pridopidine and a typical clinical trial workflow.

Caption: Proposed Mechanism of Action of Pridopidine.

Caption: Generalized Clinical Trial Workflow for Pridopidine.

Caption: Pridopidine's Modulation of the ER Stress Pathway via S1R.

References

- 1. massgeneral.org [massgeneral.org]

- 2. GHI - George Huntington Institute [ghi-muenster.de]

- 3. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]

- 4. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Phase 3 Clinical Trial Design of Pridopidine in Huntington's Disease

Topic: Phase 3 Clinical Trial Design for Pridopidine in Huntington's Disease Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Pridopidine is an investigational, orally administered, small molecule that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including neuroprotection, mitochondrial function, and reduction of cellular stress.[2][3] In the context of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene, pridopidine's activation of S1R is hypothesized to provide neuroprotective effects.[4] This document outlines the design and protocols of a Phase 3 clinical trial for pridopidine in patients with early-stage Huntington's disease, primarily based on the PROOF-HD study (NCT04556656).

Signaling Pathway of Pridopidine

Pridopidine's primary mechanism of action is as a potent and selective Sigma-1 Receptor (S1R) agonist. Activation of the S1R by pridopidine is believed to trigger a cascade of downstream effects that are neuroprotective in the context of Huntington's disease. While initially investigated for its dopamine D2 receptor antagonism, its S1R activity is now considered central to its therapeutic potential. The activation of S1R by pridopidine leads to several beneficial cellular processes, including enhancement of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and increased production of brain-derived neurotrophic factor (BDNF).

Caption: Signaling pathway of Pridopidine via Sigma-1 Receptor activation.

Phase 3 Clinical Trial Protocol: PROOF-HD

The "Pridopidine's Outcome On Function in Huntington Disease" (PROOF-HD) trial was a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of pridopidine in individuals with early-stage Huntington's disease.

Study Design and Workflow

The study consisted of a screening period, a double-blind treatment period, and an optional open-label extension (OLE).

Caption: Experimental workflow of the PROOF-HD clinical trial.

Experimental Protocols

1. Patient Population and Eligibility Criteria:

-

Inclusion Criteria:

-

Adults aged 25 years and older.

-

Diagnosis of Huntington's disease based on clinical features and a confirmed CAG repeat expansion of ≥36 in the huntingtin gene.

-

Early-stage HD, defined by a Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score of ≥7.

-

Adult-onset of signs and symptoms (≥18 years of age).

-

-

Exclusion Criteria:

-

Use of pridopidine within 12 months prior to baseline.

-

Previous gene therapy.

-

Significant medical conditions or laboratory abnormalities that would preclude safe participation.

-

2. Investigational Product and Dosing:

-

Drug: Pridopidine 45 mg administered orally twice daily (BID).

-

Control: Matching placebo administered orally twice daily (BID).

3. Study Endpoints:

-

Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score at 65 weeks. The TFC scale assesses a patient's ability in five key areas: occupation, finances, domestic chores, activities of daily living, and care level.

-

Key Secondary Endpoints:

-

Change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS).

-

Quantitative motor (Q-Motor) assessments.

-

Cognitive assessments, such as the Stroop Word Reading (SWR) test.

-

Quality of Life (QoL) measures.

-

Quantitative Data Summary

While the PROOF-HD trial did not meet its primary endpoint in the overall population, pre-specified and post-hoc analyses of a subgroup of patients not taking antidopaminergic medications (ADMs) showed clinically meaningful benefits.

Table 1: Efficacy Outcomes in Patients Not Taking Antidopaminergic Medications (ADMs)

| Endpoint | Timepoint | Pridopidine vs. Placebo (Change from Baseline) | p-value |

| cUHDRS | Week 52 | Δ0.43 | 0.04 |

| Week 26 | Δ0.46 | - | |

| Week 39 | Δ0.45 | - | |

| Week 52 | Δ0.41 | - | |

| Week 65 | Δ0.27 | - | |

| UHDRS-TFC | Week 26 | Δ0.86 | 0.02 |

| Q-Motor (Pronation) | - | Mean difference of -44.4 ms | 0.03 |

| Week 52 (excluding neuroleptics) | Difference of -69.3 ms | 0.02 | |

| Cognition (SWR) | Week 52 | Δ4.22 | 0.02 |

Note: Data is compiled from multiple sources and represents key findings. For complete datasets, refer to the primary publications.

Table 2: PROOF-HD Trial Overview

| Parameter | Description |

| Study Phase | 3 |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Number of Participants | 499 enrolled |

| Treatment Arms | 1. Pridopidine 45 mg BID2. Placebo BID |

| Treatment Duration | 65-78 weeks (double-blind), followed by an open-label extension |

| Primary Endpoint | Change from baseline in UHDRS-TFC at 65 weeks |

| Sponsor | Prilenia Therapeutics |

Safety and Tolerability

Pridopidine was generally well-tolerated in the PROOF-HD trial, with a safety profile comparable to placebo. The majority of adverse events reported were mild to moderate and included falls, nausea, diarrhea, and cold-like symptoms. Long-term safety data from previous studies, some extending up to 7 years, also support a favorable safety and tolerability profile.

Conclusion

The Phase 3 PROOF-HD trial for pridopidine in Huntington's disease, while not meeting its primary endpoint in the overall study population, provided valuable insights into the potential therapeutic benefits of this S1R agonist, particularly in patients not on concomitant antidopaminergic medications. The data suggest that pridopidine may slow the progression of functional, motor, and cognitive decline in this sub-population. These findings underscore the importance of patient stratification in clinical trial design for neurodegenerative diseases and support further investigation into the role of the Sigma-1 receptor as a therapeutic target in Huntington's disease.

References

Application Notes and Protocols for Measuring Pridopidine Efficacy in ALS Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridopidine is an investigational oral small molecule therapy being developed for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1] It is a potent and selective agonist of the Sigma-1 Receptor (S1R), a protein that plays a crucial role in regulating various cellular processes essential for neuronal health and survival.[1][2] This document provides a detailed overview of the mechanism of action of pridopidine, protocols for its clinical evaluation in ALS, and a summary of efficacy data from clinical studies.

Mechanism of Action

Pridopidine's primary target is the Sigma-1 Receptor (S1R), an intracellular protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[2] Activation of S1R by pridopidine has been shown to exert neuroprotective effects through several key pathways that are often impaired in ALS:[1]

-

Reduction of Cellular Stress and Inflammation: Pridopidine mitigates endoplasmic reticulum (ER) stress and reduces neuroinflammation, both of which are implicated in motor neuron degeneration. In preclinical models, pridopidine significantly reduced the expression of ER stress markers BiP and CHOP.

-

Enhancement of Energy Production: By improving mitochondrial function, pridopidine helps to increase cellular energy production, which is often compromised in ALS.

-

Promotion of Neurotrophic Factors: Pridopidine has been shown to increase the secretion of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the health and survival of nerve cells. It also improves the axonal transport of these factors.

-

Clearance of Toxic Proteins: The activation of S1R by pridopidine enhances the clearance of toxic protein aggregates, a pathological hallmark of ALS.

-

Synaptic and Neuromuscular Junction (NMJ) Integrity: Preclinical studies have demonstrated that pridopidine can restore synaptic function and protect the integrity of the neuromuscular junction, which is disrupted early in the course of ALS.

These multifaceted effects collectively contribute to the potential of pridopidine to slow disease progression in ALS.

Signaling Pathway Diagram

Caption: Pridopidine's neuroprotective signaling pathway.

Clinical Efficacy in ALS: The HEALEY ALS Platform Trial (Regimen D)

Pridopidine was evaluated in the HEALEY ALS Platform Trial, a multi-center, multi-regimen Phase 2/3 study designed to accelerate the development of promising ALS therapies.

Quantitative Data Summary

The following tables summarize the key efficacy data from the pridopidine arm (Regimen D) of the HEALEY ALS Platform Trial.

Table 1: Primary and Key Secondary Endpoints (Full Analysis Set)

| Endpoint | Pridopidine | Placebo | Result |

| Primary: Change in ALSFRS-R Total Score at 24 Weeks | - | - | Not met |

| Secondary: Change in Muscle Strength | - | - | No significant difference |

| Secondary: Change in Respiratory Function | - | - | No significant difference |

| Secondary: Survival | - | - | No significant difference |

Table 2: Post-Hoc Analysis of Subgroups at 24 Weeks

| Subgroup | Endpoint | Pridopidine (Change from Baseline) | Placebo (Change from Baseline) | p-value |

| Definite/Probable ALS, Early Onset (<18mo) & Fast Progressors | ALSFRS-R Total Score | -7.51 | -12.71 | 0.04 |

| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Total Score | - | - | 0.03 (32% slowing of decline) |

| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Respiratory Sub-score | - | - | 0.03 |

| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Bulbar Sub-score | - | - | 0.06 |

| Definite/Probable ALS, Early Onset (<18mo) | Dyspnea | - | - | 0.04 |

| Definite/Probable ALS, Early Onset (<18mo) | ALSAQ-40 (Quality of Life) | - | - | 0.018 |

| Definite/Probable ALS, Early Onset (<18mo) | ALSAQ-40 Eating & Drinking | - | - | 0.015 |

Table 3: Speech and Biomarker Endpoints

| Population | Endpoint | Pridopidine | Placebo | Result/p-value |

| Full Analysis Set | Speaking Rate | - | - | Significant improvement (p=0.028) |

| Full Analysis Set | Articulation Rate | - | - | Significant improvement (p=0.013) |

| Recently Diagnosed, Fast Progressors | Neurofilament Light (NfL) Levels | 40% reduction | - | - |

Experimental Protocol: Phase 3 Clinical Trial Design for Pridopidine in ALS

The following protocol is based on the design of the HEALEY ALS Platform Trial and publicly available information on the planned Phase 3 study for pridopidine.

1. Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Pridopidine in Participants with Amyotrophic Lateral Sclerosis (ALS).

2. Study Objectives:

-

Primary: To evaluate the efficacy of pridopidine compared to placebo in slowing disease progression as measured by the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score, adjusted for mortality.

-

Secondary: To assess the effect of pridopidine on survival, respiratory function, bulbar function, speech, and quality of life.

-

Exploratory: To evaluate the effect of pridopidine on plasma biomarkers of neurodegeneration.

3. Study Design:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Duration: 48-week double-blind treatment period followed by a 48-week open-label extension.

-

Randomization: Participants will be randomized in a 3:1 ratio to receive either pridopidine or a matching placebo.

4. Participant Population:

-

Inclusion Criteria:

-

Age 18 years or older.

-

Diagnosis of definite or probable ALS according to El Escorial criteria.

-

Symptom onset within 18 months.

-

Slow Vital Capacity (SVC) > 50% of predicted value.

-

Evidence of rapid disease progression.

-

-

Exclusion Criteria:

-

Exposure to other investigational drugs for ALS within a specified timeframe.

-

Presence of other significant neurological or medical conditions that could interfere with the study assessments.

-

Inability to comply with study procedures.

-

5. Investigational Product and Administration:

-

Drug: Pridopidine 45 mg capsules.

-

Dosage: One 45 mg capsule administered orally, twice daily.

-

Control: Matching placebo capsules administered orally, twice daily.

6. Efficacy Assessments:

-

Primary Endpoint:

-

Change from baseline in the ALSFRS-R total score at 48 weeks, adjusted for mortality. The ALSFRS-R is a validated 12-item questionnaire that assesses physical function in patients with ALS, with a total score ranging from 0 to 48.

-

-

Secondary Endpoints:

-

Survival: Time to death from any cause.

-

Respiratory Function: Change from baseline in Slow Vital Capacity (SVC).

-

Bulbar Function: Change from baseline in the ALSFRS-R bulbar sub-score.

-

Speech: Quantitative measures of speaking rate and articulation rate.

-

Quality of Life: Change from baseline in the ALS Quality of Life Questionnaire (ALSAQ-40).

-

-

Exploratory Endpoints:

-

Change from baseline in plasma levels of neurofilament light chain (NfL).

-

7. Safety Assessments:

-

Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

-

Regular assessment of vital signs, physical examinations, and clinical laboratory tests.

8. Statistical Analysis:

-

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

-

A mixed model for repeated measures (MMRM) will be used to analyze the change from baseline in the ALSFRS-R total score.

-

Survival will be analyzed using a log-rank test and Cox proportional hazards model.

-

Secondary and exploratory endpoints will be analyzed using appropriate statistical methods.

Experimental Workflow Diagram

Caption: Workflow of a Phase 3 Pridopidine ALS clinical trial.

References

Application Notes and Protocols for Pridopidine in Combination with Other Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridopidine is a first-in-class, orally administered, highly selective Sigma-1 Receptor (S1R) agonist in development for neurodegenerative diseases such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a crucial role in regulating cellular homeostasis, including calcium signaling, mitochondrial function, and ER stress response.[2] Activation of S1R by pridopidine has been shown to exert neuroprotective effects by enhancing mitochondrial function, reducing ER stress, promoting the secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and increasing the clearance of toxic proteins.[1][3]

These application notes provide an overview of the therapeutic potential of using pridopidine in combination with other neuroprotective agents to achieve synergistic or additive effects in the treatment of neurodegenerative diseases. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.

Rationale for Combination Therapy

The multifaceted nature of neurodegenerative diseases, involving multiple pathological pathways, suggests that combination therapies targeting different mechanisms may offer enhanced therapeutic benefits compared to monotherapy. Pridopidine's unique mechanism of action through S1R agonism makes it an attractive candidate for combination with agents that act on complementary pathways.

Combination with a Sigma-2 Receptor (S2R) Antagonist

A promising combination strategy involves the simultaneous activation of S1R by pridopidine and inhibition of the S2R. While structurally distinct, S1R and S2R share some ligand-binding characteristics, and inhibition of S2R has also been shown to be neuroprotective.[4] A preclinical study demonstrated that the combination of pridopidine with the selective S2R antagonist FA10 resulted in greater efficacy in protecting against mutant huntingtin (mHTT)-induced neurodegeneration in a primary neuron model of Huntington's disease than either compound alone. This suggests a synergistic interaction that could allow for lower effective doses, potentially improving safety profiles.

Potential Combinations with Other Neuroprotective Agents

While direct preclinical or clinical data is limited, a strong scientific rationale exists for exploring combinations of pridopidine with other classes of neuroprotective drugs:

-

Riluzole: An approved treatment for ALS, riluzole's mechanism is thought to involve the inhibition of glutamate release and blockade of voltage-gated sodium channels. Combining pridopidine's S1R-mediated neuroprotective effects with riluzole's anti-excitotoxic action could provide a multi-pronged approach to slowing disease progression in ALS.

-

Edaravone: A free radical scavenger approved for ALS and ischemic stroke, edaravone combats oxidative stress, a key pathological feature of many neurodegenerative diseases. The combination with pridopidine could offer comprehensive neuroprotection by targeting both oxidative stress and the cellular stress responses modulated by S1R.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of Pridopidine Monotherapy

| Assay | Cell Model | Pathological Insult | Pridopidine Concentration | Outcome Measure | Result | Reference |

| Cell Viability | Mouse primary striatal neurons | Mutant Huntingtin (mHTT) | 1 µM | % Neuronal Survival | Increased survival | |

| Mitochondrial Respiration (Seahorse) | YAC128 HD mouse primary neurons | mHTT expression | 1 µM | Basal and Maximal OCR | Increased respiration | |

| ER Stress | Cellular HD models | mHTT expression | Low nanomolar | CHOP expression (Western Blot) | Reduced expression | |

| BDNF Secretion | Rat neuroblastoma cells (B104) | - | 1 µM | BDNF concentration (ELISA) | Increased secretion |

OCR: Oxygen Consumption Rate

Table 2: In Vivo Neuroprotective Effects of Pridopidine Monotherapy in Huntington's Disease Models

| Animal Model | Treatment Duration | Pridopidine Dose | Outcome Measure | Result | Reference |

| YAC128 HD mice | Early/presymptomatic treatment | 0.3 mg/kg/day | Motor Coordination (Rotarod) | Significant improvement, delayed onset | |

| R6/2 HD mice | - | - | Motor Performance | Highly improved | |

| Q175 KI mice | 10 days | 60 mg/kg (oral gavage) | Striatal Gene Expression | Upregulation of BDNF pathway genes |

KI: Knock-in

Table 3: Enhanced Neuroprotective Effects of Pridopidine in Combination with a Sigma-2 Receptor Antagonist (FA10)

| Assay | Cell Model | Treatment | Outcome Measure | Result | Reference |